

Review of literature comparing XAP044 with other compounds.

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Compound of Interest

Compound Name: XAP044

Cat. No.: B15623479

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XAP044: A Comparative Review of a Novel mGlu7 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **XAP044** with other compounds targeting the metabotropic glutamate receptor 7 (mGlu7), an important regulator of neurotransmission in the central nervous system implicated in various neurological and psychiatric disorders.^{[1][2]}

XAP044 distinguishes itself through its unique mechanism of action, binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, unlike other allosteric modulators that typically target the transmembrane domain.^{[1][2][3][4]} This novel inhibitory site presents new opportunities for therapeutic intervention in conditions such as stress, anxiety, and depression.^{[1][2][5]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **XAP044** and comparator compounds based on available literature.

Table 1: In Vitro Potency and Selectivity

Compound	Target	Assay Type	IC50	Notes	Reference
XAP044	mGlu7	[35S]GTPyS Binding	5.5 μ M	Full antagonist activity. [4]	Gee et al., 2014
XAP044	mGlu7	Inhibition of LTP in mouse brain slices	88 nM	Potent inhibition of synaptic plasticity. [2] [6]	Gee et al., 2014
LY341495	Group III mGluRs (mGlu4, mGlu6, mGlu7, mGlu8)	[35S]GTPyS Binding	mGlu7: 0.99 μ M, mGlu6: 1.1 μ M, mGlu8: 0.173 μ M, mGlu4: 22 μ M	Broad spectrum group III mGluR antagonist. [4] [7]	Kingston et al., 1998
AMN082	mGlu7	Agonist-induced [35S]GTPyS Binding	-	Allosteric agonist used to activate mGlu7.	Gee et al., 2014
ADX71743	mGlu7	Not specified	Not specified	Bioavailable and brain-penetrant negative allosteric modulator (NAM).	Kalinichev et al., 2013

Table 2: Pharmacokinetic Properties of **XAP044**

Species	Adminis- tration Route	Dose (mg/kg)	Plasma Concent- ration (30 min post- dose)	Brain Concent- ration (30 min post- dose)	Oral Bioavail- ability	Brain- to- Plasma Ratio	Referen- ce
Mouse	Intraperit- oneal	10	2.8 μ M	1.6 μ mol/kg	Not Reported	~0.4 - 0.6	Gee et al., 2014
Mouse	Intraperit- oneal	100	33 μ M	13 μ mol/kg	Not Reported	~0.4 - 0.6	Gee et al., 2014
Rat	Not specified	Not specified	Not specified	Not specified	52%	~0.4 - 0.6	Gee et al., 2014

Table 3: In Vivo Efficacy of **XAP044** in a Mouse Model of Stress

Treatment Group	Change in Adrenal Weight (CSC vs. SHC)	Basal Morning Plasma CORT Levels	Stress- Induced Hyperthermia (°C)	Reference
Vehicle (VEH)	Increased	No significant change	Significant increase	Femenia et al., 2022
XAP044 (1 μ M)	CSC-induced increase observed	Not specified	Not specified	Femenia et al., 2022
XAP044 (10 μ M)	CSC-induced increase observed	Not specified	Not specified	Femenia et al., 2022
XAP044 (100 μ M)	CSC-induced increase abolished	Reduced	Significantly attenuated	Femenia et al., 2022; Gee et al., 2014

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[35S]GTPyS Binding Assay

This assay is used to measure the activation of G-protein coupled receptors.

- **Cell Lines:** CHO cells stably expressing human mGlu7a, mGlu7b, mGlu4, mGlu6, or GABA-B receptors.
- **Membrane Preparation:** Cell membranes are prepared and suspended in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
- **Reaction Mixture:** Membranes are incubated with GDP, [35S]GTPyS, and the test compounds (agonists and/or antagonists) in a final volume of 100 μ L.
- **Incubation:** The reaction is carried out for 60 minutes at 30°C.
- **Termination and Detection:** The reaction is stopped by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing [35S]GTPyS bound to G-proteins, is measured by liquid scintillation counting.
- **Data Analysis:** Data are normalized to the response induced by a maximal concentration of an agonist (e.g., 4 mM DL-AP4 for mGlu7). IC₅₀ values for antagonists are determined by fitting the concentration-response curves using a non-linear regression model.

Chronic Subordinate Colony Housing (CSC) Paradigm

This is a mouse model used to induce chronic psychosocial stress.

- **Animals:** Male mice.
- **Housing:** Four experimental mice are housed with a larger, dominant male mouse in a cage for 19 consecutive days. To prevent habituation, the dominant male is replaced on days 8 and 15.

- Control Group: Single-housed control (SHC) mice are housed individually and left undisturbed except for weekly cage changes.
- Drug Administration: **XAP044** or vehicle (5% DMSO in Ringer's solution) is administered continuously via a subcutaneously implanted micro-osmotic pump connected to an intracerebroventricular (i.c.v.) infusion cannula.
- Behavioral and Physiological Readouts:
 - Anxiety-related behavior: Assessed using the light-dark box (LDB) test on day 15.
 - Physiological anxiety: Measured by the stress-induced hyperthermia (SIH) test on day 18.
 - HPA axis function: Assessed on day 20 by measuring adrenal and pituitary weights, and basal morning plasma corticosterone (CORT) levels.

Pharmacokinetic Analysis

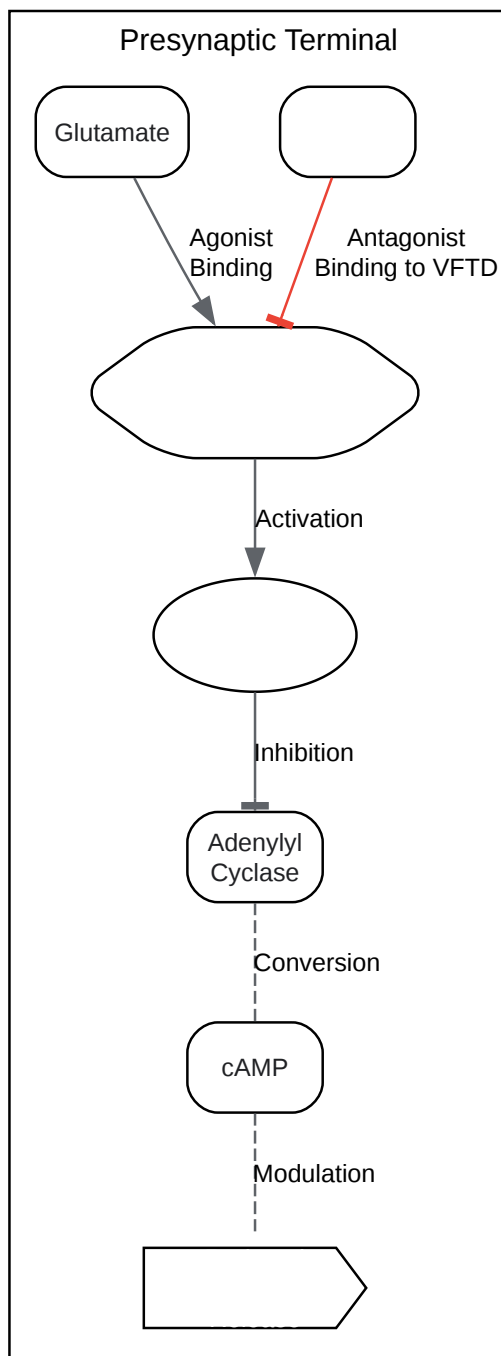
This protocol is used to determine the concentration of **XAP044** in plasma and brain tissue.

- Dosing: **XAP044** is administered to mice via intraperitoneal injection at doses of 10 and 100 mg/kg.
- Sample Collection: Plasma and brain samples are collected 30 minutes after dosing.
- Sample Preparation: Brains are homogenized. Both brain homogenate and plasma samples undergo protein precipitation with acetonitrile.
- Quantification: **XAP044** concentrations are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The system is run in negative electrospray mode, monitoring the MS/MS transition from the deprotonated parent mass to a specific daughter ion (379 to 252 Da).^[7]
- Data Analysis: The limit of detection is 5 nM in plasma and 15 nmol/kg in brain.^[7]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: **XAP044** Mechanism of Action on the mGlu7 Receptor

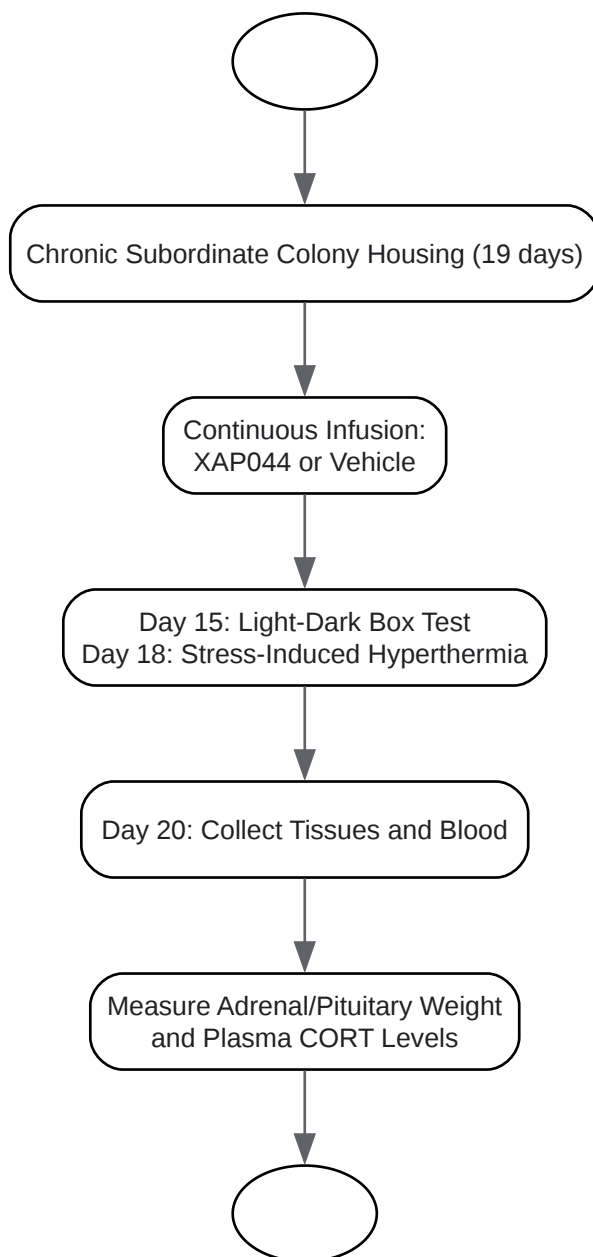
XAP044 Mechanism of Action on mGlu7

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Caption: **XAP044** binds to the VFTD of mGlu7, blocking agonist-induced G-protein signaling.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

Workflow for Chronic Stress Model and XAP044 Efficacy



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